UM-C162 was developed through research focused on creating compounds that inhibit bacterial virulence without affecting bacterial growth, thus reducing the risk of developing antibiotic resistance. It belongs to a class of anti-virulence compounds that target specific pathways involved in bacterial pathogenicity . The compound is classified under small organic molecules with significant bioactive properties.
The synthesis of UM-C162 involves several chemical reactions, primarily utilizing toluene as a solvent. The process begins with the reaction of specific amine derivatives and carboxylic acids, followed by the addition of isocyanides and aldehydes under controlled conditions.
In one reported method, an amine derivative is dissolved in methanol, combined with a carboxylic acid, and then treated with a tert-butyl isocyanide. The mixture is stirred at room temperature, followed by evaporation to yield the desired compound . The reaction typically results in an off-white precipitate, which can be purified through standard extraction techniques.
The molecular structure of UM-C162 features a complex arrangement of carbon, nitrogen, and oxygen atoms that contribute to its biological activity. The exact mass of the compound is recorded at 491.18 g/mol. Structural analysis through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the arrangement of atoms within the molecule, confirming its identity and purity .
UM-C162 has been evaluated for its ability to inhibit biofilm formation in S. aureus. Experimental data indicate that treatment with UM-C162 significantly reduces the viability of bacterial cells within biofilms when applied at concentrations ranging from 6.25 µM to 200 µM. Scanning Electron Microscopy (SEM) images reveal that untreated S. aureus forms dense biofilms, while treated samples show dispersed cells with minimal clumping, indicating effective disruption of biofilm architecture .
The mechanism by which UM-C162 exerts its anti-virulence effects involves modulation of gene expression related to virulence factors in S. aureus. Transcriptome analysis has shown that UM-C162 treatment leads to significant down-regulation (221 genes) and up-regulation (235 genes) of various genes associated with biofilm formation and virulence factor production . This suggests that UM-C162 interferes with the regulatory systems governing bacterial pathogenicity.
UM-C162 exhibits specific physicochemical properties that are crucial for its functionality as an anti-virulence agent. It has demonstrated solubility in various organic solvents, which is essential for formulation development. Stability studies indicate that UM-C162 maintains its integrity under different pH conditions, supporting its potential for therapeutic use .
Key physical properties include:
The primary application of UM-C162 lies in its potential development as a therapeutic agent against infections caused by S. aureus, particularly those involving biofilm-associated complications such as skin and soft tissue infections. By targeting virulence factors rather than bacterial growth, UM-C162 offers a novel approach to reducing antibiotic resistance while effectively managing bacterial infections .
Research continues into formulating UM-C162 into topical applications or other delivery methods to enhance its therapeutic efficacy and patient compliance in clinical settings.
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: